(1R,2R)-1-Amino-1-(2-bromophenyl)propan-2-OL
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Overview
Description
(1R,2R)-1-Amino-1-(2-bromophenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a bromophenyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(2-bromophenyl)propan-2-OL can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For example, the reduction of 2-bromoacetophenone with a chiral catalyst such as (S)-BINAP-RuCl2 in the presence of a hydrogen source can yield the desired chiral alcohol . Another method involves the use of chiral auxiliaries to induce asymmetry during the reduction process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric reduction processes. These processes utilize high-pressure hydrogenation reactors and chiral catalysts to achieve high yields and enantiomeric purity . The choice of catalyst and reaction conditions is crucial to ensure the efficiency and selectivity of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(2-bromophenyl)propan-2-OL undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Corresponding ketone.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1-Amino-1-(2-bromophenyl)propan-2-OL is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a ligand in the development of chiral catalysts .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical agents .
Industry
Industrially, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(2-bromophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(2-iodophenyl)propan-2-OL
Uniqueness
The presence of the bromine atom in (1R,2R)-1-Amino-1-(2-bromophenyl)propan-2-OL imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is more reactive in substitution reactions, making this compound more versatile for synthetic applications .
Biological Activity
(1R,2R)-1-Amino-1-(2-bromophenyl)propan-2-OL is a chiral compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview of the compound's characteristics.
Chemical Structure and Properties
The molecular formula of this compound is C9H10BrN\O, with a molecular weight of approximately 230.10 g/mol. The compound features an amino group, a hydroxyl group, and a brominated aromatic ring, which contribute to its reactivity and potential therapeutic effects.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. The amino and hydroxyl groups facilitate hydrogen bonding, enhancing its binding affinity to specific molecular targets. Notably, the bromophenyl group may influence the compound's selectivity towards certain receptors involved in neurotransmission pathways.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Neurotransmitter Modulation : The compound has been shown to interact with neurotransmitter systems, potentially impacting conditions such as depression and anxiety by modulating receptor activity.
- Enzymatic Interaction : It may influence the activity of enzymes involved in metabolic pathways, suggesting its utility in drug development aimed at neurological disorders.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(1S,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL | Enantiomer with different stereochemistry | Different biological activity due to stereochemistry |
(1S,2S)-1-Amino-1-(4-fluorophenyl)propan-2-OL | Contains fluorine instead of bromine | Different electronic properties |
4-Bromobenzylamine | Lacks hydroxyl group | More reactive as an amine |
This table illustrates how variations in structure can lead to significant differences in biological activity.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Neuropharmacological Studies : Research has demonstrated that this compound can enhance the activity of certain neurotransmitter receptors. For instance, it has been observed to increase glutamate receptor activity, which plays a crucial role in synaptic plasticity and cognitive function .
- Enzyme Interaction Studies : In vitro studies have shown that this compound can inhibit specific enzymes involved in neurotransmitter degradation. This inhibition may lead to increased levels of neurotransmitters such as serotonin and dopamine, thereby potentially alleviating symptoms associated with mood disorders .
- Therapeutic Applications : Given its ability to modulate neurotransmitter systems, researchers are exploring the use of this compound as a candidate for developing new treatments for conditions like depression and anxiety .
Properties
Molecular Formula |
C9H12BrNO |
---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(2-bromophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12BrNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3/t6-,9+/m1/s1 |
InChI Key |
XPDUPQLMNKNIRL-MUWHJKNJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1Br)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1Br)N)O |
Origin of Product |
United States |
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